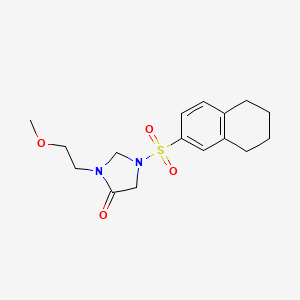![molecular formula C15H23N3O5S3 B7050988 N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7050988.png)
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a thiophene ring, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted pyrrolidine, the ring is functionalized with a methylsulfonyl group through sulfonylation reactions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using reagents like thiophene-2-sulfonyl chloride.
Final Assembly: The final step involves the coupling of the functionalized pyrrolidine with the thiophene derivative under conditions that promote the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl groups, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and thiophene groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be explored for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features could be leveraged to create materials with novel applications.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide would depend on its specific application. Generally, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The sulfonyl and thiophene groups may play crucial roles in binding to these targets, influencing their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-benzylsulfonylpyrrolidine-2-carboxamide
- N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-furylsulfonylpyrrolidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S3/c1-25(20,21)17-8-6-12(11-17)10-16-15(19)13-4-2-7-18(13)26(22,23)14-5-3-9-24-14/h3,5,9,12-13H,2,4,6-8,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFIFPRGCCCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-N-[1-(1-phenylethyl)pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7050929.png)
![1-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B7050930.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide](/img/structure/B7050936.png)
![4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7050944.png)
![4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7050946.png)
![N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7050963.png)
![1-[2-(cyclopenten-1-yl)ethyl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7050970.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7050977.png)
![[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5-methyl-1,3,4-thiadiazol-2-yl)methanone](/img/structure/B7050980.png)
![4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7050987.png)
![N-(3-chloro-4-cyanophenyl)-2-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylacetamide](/img/structure/B7050998.png)
![N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7051004.png)
![N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide](/img/structure/B7051005.png)

